Home > Products > Building Blocks P7823 > 2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine
2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine - 3998-58-1

2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine

Catalog Number: EVT-3159603
CAS Number: 3998-58-1
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline (B1)

Compound Description: B1 is a benzimidazole derivative that has been shown to attenuate morphine-induced paradoxical pain, including thermal hyperalgesia and mechanical allodynia, in mice. [] It also reduces the expression of tumor necrosis factor-alpha (TNF-α) in the spinal cord of these mice. []

N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide (B8)

Compound Description: Similar to B1, B8 is a benzimidazole derivative that demonstrates efficacy in attenuating morphine-induced paradoxical pain and reducing TNF-α expression in mice. []

5-Methoxy-2-(5-H/Me/F/Cl/Br/NO2/OMe-1H-benzimidazol-2-yl)-phenols (HL1– HL7)

Compound Description: This series of compounds, HL1- HL7, comprises 5-methoxy-2-(5-substituted-1H-benzimidazol-2-yl)-phenols with various substituents (H, Me, F, Cl, Br, NO2, OMe) at the 5-position of the benzimidazole ring. These compounds exhibit varying degrees of antibacterial and antifungal activity. [] Notably, HL4, HL5, and HL6 exhibit activity against S. aureus, E. faecalis, and C. albicans. []

2-Methoxy-6-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)phenols (HLx; x = 1―4)

Compound Description: This series, HLx (x = 1―4), features 2-methoxy-6-(5-substituted-1H-benzimidazol-2-yl)phenols, with substituents (H, methyl, chloro, nitro) at the 5-position of the benzimidazole ring. These ligands and their hydrochloride salts demonstrate antibacterial activity against Gram-positive bacteria, particularly HL1 and HL3. []

2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol

Compound Description: This specific compound is characterized by a methyl group at the 6-position of the benzimidazole ring and a phenol group at the 2-position. Its structure has been analyzed in detail, revealing key features such as an intramolecular O—H⋯N hydrogen bond and intermolecular interactions leading to chain-like structures in the solid state. [, ]

4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol

Compound Description: This compound features a bromo substituent at the 4-position, a phenyl group at the 1-position of the benzimidazole, and a phenol group at the 2-position. Crystallographic analysis reveals the presence of three independent molecules in the asymmetric unit, with intramolecular hydrogen bonding contributing to the coplanarity of the aromatic rings. []

1,3-dipropyl-8-(3-benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)xanthines

Compound Description: This series of compounds was designed and synthesized as potent and selective antagonists of the A2B adenosine receptor. [] They exhibit high affinity for the A2B receptor and notable selectivity over other adenosine receptor subtypes. []

3-(1H-1,3-Benzimidazol-2-yl)-2,7-dimethoxyquinoline

Compound Description: This compound features a quinoline ring system fused to the benzimidazole core and two methoxy substituents. Structural analysis highlights a significant dihedral angle between the quinoline and benzimidazole rings and the presence of intra- and intermolecular hydrogen bonds that contribute to the crystal packing. []

(RS)-5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl) methylsulfinyl]-1H-benzimidazole (Omeprazole)

Compound Description: Omeprazole is a widely used proton pump inhibitor that effectively reduces gastric acid secretion by irreversibly inhibiting the H+,K+-ATPase enzyme. [, , , , ] It exhibits a dose-dependent effect on gastric acid formation, inhibiting both basal and stimulated acid secretion. [, ]

Compound Description: This compound is a ligand used to synthesize a series of coordination complexes with various metal ions (Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II)). These complexes exhibit promising antibacterial and antifungal activities. []

(2E)-3-{4-[(1H-1,3-Benzimidazol-2-yl)methoxy]-3-ethoxyphenyl}-1-(4-bromophenyl)prop-2-en-1-one monohydrate

Compound Description: This compound is a benzimidazole derivative with a complex structure featuring a chalcone moiety and a bromophenyl group. Its crystal structure reveals the presence of disordered benzimidazole and water molecules, stabilized by intermolecular hydrogen bonding. []

4-methoxy-6-[2-(4-methylphenyl-1H-benzimidazol-1-yl]-5-nitrosopyrimidin-2-amine

Compound Description: This compound is a product of a concise synthesis of 6-benzimidazolyl-5-nitrosopyrimidines. Its structure exhibits less electronic polarization compared to its precursor intermediates. []

[2-(substituted-phenyl)-6-methoxy-1-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzimidazole] derivatives

Compound Description: This series of benzimidazole derivatives was synthesized and evaluated for their antihypertensive activity. []

N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide

Compound Description: This benzimidazole analogue of the antituberculosis drug candidate TBA-7371 has been structurally characterized and evaluated for its antimycobacterial activity. [] It exhibits in vitro activity against Mycobacterium smegmatis. []

2-(1H-benzoimidazol-2-ylthio)-3-(substitutedphenyl)-1-(substitutedphenyl) prop-2-en-1-one derivatives

Compound Description: These chalcone derivatives, incorporating a benzimidazole moiety, were synthesized and evaluated for their antimicrobial activities. []

N-(3-chlorophenyl)-2-(1- (2-hydrazinyl-2-oxoethyl)-1H-benzo[d]imidazol-2-ylthio)acetamide derivatives

Compound Description: This series of Schiff base derivatives, also incorporating a benzimidazole moiety, were synthesized and assessed for their antimicrobial activity. []

2-(1H-benzoimidazol-2-yl)-4-bromo-6-methoxy-phenol (HL)

Compound Description: This benzimidazole-based ligand was used to synthesize a series of luminescent lanthanide complexes. [] The resulting complexes displayed various structures, including dinuclear and mononuclear complexes, depending on the metal-ligand ratio. [] These complexes were investigated for their chloride anion binding and photophysical properties. []

Compound Description: DAU 6285 is a 5-HT4 receptor antagonist that has been studied for its pharmacological properties in the tunica muscularis mucosae of rat esophagus and the ileum of guinea pigs. [] It acts as a competitive antagonist at 5-HT4 receptors, although its effects are confounded by the presence of endogenous 5-HT in the rat tissue. []

4,4′,4″-(4-propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol (PPT)

Compound Description: PPT is one of five new anti-staphylococcal compounds identified through a whole-animal dual-screening approach using Caenorhabditis elegans and Galleria mellonella. [] It exhibits promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and appears to target bacterial membranes. []

(1S,2S)-2-[2-[[3-(1H-benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride (NNC)

Compound Description: NNC is another novel anti-staphylococcal compound discovered through the same whole-animal dual-screening platform as PPT. [] It demonstrates potent activity against MRSA and likely targets bacterial membranes. []

4,5,6,7-tetrabromobenzotriazole (TBB)

Compound Description: TBB is a novel anti-staphylococcal compound identified alongside PPT and NNC in the whole-animal dual-screening study. [] It exhibits potent activity against MRSA, appears to target bacterial membranes, and shows synergistic activity with doxycycline and oxacillin against MRSA. []

3-[2-[2-chloro-4-[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl] benzoic acid (GW4064)

Compound Description: GW4064 is another novel anti-staphylococcal compound identified through the whole-animal dual-screening platform. [] It shows activity against MRSA and synergistic effects with doxycycline against this bacterial strain. []

N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino] benzamide (PD198306)

Compound Description: PD198306 is the final novel anti-staphylococcal compound identified in the whole-animal dual-screening study. [] It exhibits activity against MRSA and shows synergistic effects with erythromycin against this bacterial strain. []

(RS)-5-{4-[(6-methoxy-1-methyl-1H-benzimidazol-2-yl)methoxy]benzyl}-1,3-thiazolidine-2,4-dione monohydrochloride (Rivoglitazone)

Compound Description: Rivoglitazone is a novel thiazolidinedione peroxisome proliferator-activated receptor γ selective agonist. [, ] Its pharmacokinetics, metabolism, and disposition have been extensively studied in rats and monkeys. [] Rivoglitazone undergoes various metabolic pathways, including O-demethylation, thiazolidinedione ring opening, N-glucuronidation, N-demethylation, and thiazolidinedione ring hydroxylation. [, ]

endo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl-2,3-dihydro-6-methoxy- 2-oxo-1H-benzimidazole-1-carboxylate (DAU 6285)

Compound Description: DAU 6285 is a competitive antagonist of the 5-HT4 receptor. [] It has been studied in adult CA1 hippocampal neurons in brain slices and shows high potency in blocking 5-HT4 receptor-mediated responses. []

N-butanoyl-2-(2-methoxy-6H-isoindolo[2,1-a]indol-11-yl)ethanamine (IIK7)

Compound Description: IIK7 is an MT2 melatonin receptor agonist that has been shown to reduce intraocular pressure (IOP) in normotensive rabbits. []

5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT)

Compound Description: 5-MCA-NAT is a putative MT3 melatonin receptor agonist that has been shown to reduce IOP in ocular normotensive rabbits. []

methyl-1-methylene-2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbamate (INS48848)

Compound Description: INS48848 is a novel melatonin analog designed to reduce IOP. [] It exhibits potent IOP-lowering effects in normotensive rabbits, likely acting via a MT3 melatonin receptor. []

methyl-2-bromo-3-(2-ethanamidoethyl)-1H-indol-5-ylcarbamate (INS48862)

Compound Description: INS48862 is another novel melatonin analog designed to reduce IOP. [] It produces dose-dependent decreases in IOP in normotensive rabbits, suggesting activation of a MT2 melatonin receptor. []

(E)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-3-phenylprop-2-enamide (INS48852)

Compound Description: INS48852 is a third novel melatonin analog designed to reduce IOP. [] Like INS48862, it produces dose-dependent decreases in IOP in normotensive rabbits, suggesting activation of a MT2 melatonin receptor. []

N-pentanoyl-2-benzyltryptamine (DH97)

Compound Description: DH97 is a melatonin receptor antagonist used to investigate the mechanism of action of the novel melatonin analogs, including INS48862 and INS48852, in reducing IOP. []

Compound Description: Sulmazole is a benzimidazole derivative that sensitizes the myofibrils of skeletal muscle for calcium ions (Ca2+). [] At a concentration of 2 x 10(-4) mol/l, it increased the isometric tension of skinned frog skeletal muscle fibers by 21.7% at a Ca2+ concentration of 10(-6) mol/l. []

Compound Description: Pimobendan is another benzimidazole derivative that, like sulmazole, sensitizes skeletal muscle myofibrils for Ca2+. [] It demonstrates a stronger effect than sulmazole, increasing the isometric tension of skinned frog skeletal muscle fibers by 49% at the same concentrations. []

cis-[Pt(2-substituted-benzimidazole)2Cl2] complexes

Compound Description: This series of platinum(II) complexes, containing 2-substituted benzimidazole ligands, were synthesized and characterized for their potential mutagenicity. [] The ligands included 2-(p-methoxy-/or-p-chlorobenzyl or p-methoxyphenyl)benzimidazol and 5(6)-methyl-2-phenoxymethylbenzimidazole. [] The complexes exhibited varying degrees of mutagenicity in bacterial reverse-mutation assays. []

3-(2-Amino-4-methylpyrimidin-6-yl)pyridine (1)

Compound Description: Compound 1 is a bifunctional pyridine-aminopyrimidine supramolecular reagent that has been synthesized and characterized by single-crystal X-ray crystallography. [] The primary hydrogen-bonding motif in its solid-state structure is a self-complementary amino-pyrimidine N–H···N/N···H–N synthon. []

4-(2-amino-4-methylpyrimidin-6-yl)pyridine (2)

Compound Description: Compound 2, like compound 1, is a bifunctional pyridine-aminopyrimidine supramolecular reagent characterized by single-crystal X-ray crystallography. [] It exhibits the same self-complementary amino-pyrimidine N–H···N/N···H–N synthon as the primary hydrogen-bonding motif in its solid-state structure. []

4-methoxy-3-(2-amino-4-methylpyrimidin-6-yl)pyridine (3)

Compound Description: Compound 3 is another member of the series of bifunctional pyridine-aminopyrimidine supramolecular reagents. [] It is characterized by a methoxy substituent and shares the same primary hydrogen-bonding motif as compounds 1 and 2. []

1-(2-amino-4-methylpyrimidin-6-yl)-2-(3-methoxypyridin-5-yl)ethyne (4)

Compound Description: Compound 4 is a bifunctional aromatic N-heterocycle featuring an ethyne linker and a methoxy substituent. [] It shares the same primary hydrogen-bonding motif as compounds 1, 2, and 3. []

1-(2-aminopyrid-5-yl)-2-(pyrid-3-yl)ethyne (5)

Compound Description: Compound 5 is a bifunctional aromatic N-heterocycle featuring an ethyne linker and two pyridine rings. [] It exhibits the same primary hydrogen-bonding motif as the previously discussed compounds 1, 2, 3, and 4. []

1-(6-amino-3-pyridyl)-2-(4-{benzimidazol-1-yl}phenyl)ethyne (6)

Compound Description: Compound 6 is a bifunctional aromatic N-heterocycle containing a benzimidazole moiety and an ethyne linker. [] Unlike the previous compounds, its solid-state structure is characterized by aminopyridine-benzimidazole N–H···N hydrogen bonds between adjacent molecules. []

2-[N-(1H-benzimidazol-2-ylmethyl)ethanimidoyl]aniline (ambaf)

Compound Description: Ambaf is a Schiff base ligand used to synthesize copper(II) and zinc(II) complexes. [] The resulting complexes exhibit moderate cytotoxicity against human sarcoma cancer cells. []

N-[1-(pyridin-2-yl)ethylidene]-N′-(2-{[1-(pyridin-2-yl)ethylidene]amino}ethyl)propane-1,3-diamine (apyapn)

Compound Description: Apyapn is another Schiff base ligand used to synthesize copper(II) complexes. [] The resulting complexes demonstrate moderate cytotoxicity against human sarcoma cancer cells. []

2-(pyridin-2-yl)-N-[1-(pyridin-2-yl)ethylidene]ethanamine (apyepy)

Compound Description: Apyepy is a Schiff base ligand used to synthesize copper(II) complexes. [] Like the complexes with ambaf and apyapn, the copper(II) complexes of apyepy exhibit moderate cytotoxicity against human sarcoma cancer cells. [

Source and Classification

The compound is derived from benzimidazole, a heterocyclic aromatic organic compound known for its diverse applications in medicinal chemistry and material science. Benzimidazoles are recognized for their biological activity, including antimicrobial and anticancer properties. The specific structure of 2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine enhances these properties, making it a subject of interest in various scientific research fields.

Synthesis Analysis

The synthesis of 2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine typically involves several key steps:

  1. Starting Materials: The synthesis begins with o-phenylenediamine and an appropriate aldehyde or ketone, such as 6-methoxybenzaldehyde.
  2. Reaction Conditions: The reaction is generally conducted under acidic conditions, often employing solvents like ethanol or dimethylformamide (DMF). A common approach is to mix the diamine with the aldehyde in a solvent mixture (e.g., ethanol-water) along with an oxidizing agent like sodium dithionite.
  3. Procedure:
    • The o-phenylenediamine and aldehyde are combined in a solvent.
    • An oxidizing agent is added to facilitate the formation of the benzimidazole ring.
    • The reaction mixture is stirred at room temperature or heated gently until completion, which can be monitored using thin-layer chromatography (TLC).
    • After the reaction completes, the product can be isolated through filtration and purified by recrystallization or column chromatography.

This method allows for high yields (often between 70% to 90%) depending on the specific conditions used .

Molecular Structure Analysis

The molecular structure of 2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine can be analyzed as follows:

  • Core Structure: The benzimidazole core consists of two fused aromatic rings containing nitrogen atoms at positions 1 and 3.
  • Functional Groups:
    • A methoxy group (-OCH₃) is located at the 6-position of the benzimidazole ring.
    • An ethanamine side chain (-CH₂CH₂NH₂) is attached to the nitrogen at position 2.

Structural Data

  • Molecular Weight: Approximately 188.22 g/mol.
  • Key Bond Angles and Lengths: The bond angles around the nitrogen atoms and carbon atoms in the aromatic system contribute to the planarity and stability of the molecule, which can be analyzed using methods such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis

2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine participates in various chemical reactions:

  1. Oxidation:
    • The compound can undergo oxidation to form N-oxides when treated with oxidizing agents like hydrogen peroxide or peracids.
  2. Reduction:
    • Reduction reactions can convert it into different amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions:
    • Nucleophilic substitution can occur at the benzimidazole ring, allowing for further functionalization. Common reagents include alkyl halides or acyl chlorides under basic conditions.

These reactions allow for the modification of the compound's structure, which can enhance its biological activity or alter its physical properties .

Mechanism of Action

The mechanism of action for 2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine involves its interaction with biological targets:

  1. Enzyme Inhibition: The compound may inhibit enzymes involved in microbial growth or cancer cell proliferation by binding to their active sites.
  2. Receptor Modulation: It could also interact with specific receptors in cellular pathways, leading to altered signaling cascades that affect cell survival and growth.

Research indicates that similar compounds have shown activity against various cancer cell lines, suggesting that this compound may have potential therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine include:

  • Appearance: Typically presented as a crystalline solid.
  • Melting Point: Specific melting points may vary based on purity but are generally within a defined range (e.g., around 120–130 °C).
  • Solubility: Soluble in polar solvents like water, ethanol, and dimethyl sulfoxide (DMSO), which enhances its bioavailability for biological assays.

Spectroscopic Data

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm its structure:

  • IR Spectrum: Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=N stretching (~1600 cm⁻¹), and C-H bending modes.
  • NMR Spectrum: Distinct chemical shifts corresponding to protons on aromatic rings and aliphatic chains provide insights into molecular environment .
Applications

The applications of 2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine span various fields:

  1. Medicinal Chemistry: Investigated for potential anticancer and antimicrobial activities, making it a candidate for drug development.
  2. Biological Research: Used as a tool compound to study enzyme inhibition mechanisms and cellular pathways.
  3. Material Science: Its unique properties may lend themselves to applications in dye production or as ligands in coordination chemistry.
  4. Industrial Applications: Potential use in synthesizing other complex organic molecules due to its reactivity .

Properties

CAS Number

3998-58-1

Product Name

2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine

IUPAC Name

2-(6-methoxy-1H-benzimidazol-2-yl)ethanamine

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C10H13N3O/c1-14-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5,11H2,1H3,(H,12,13)

InChI Key

FBEXKNOXRQGGCX-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(N2)CCN

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.